2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine

CNS Drug Discovery ADME Profiling Lipophilicity Optimization

Sourcing stereochemically complex cyclohexylamine scaffolds for CNS hit expansion is challenging due to limited commercial availability. 2,3-Dimethyl-N-(propan-2-yl)cyclohexan-1-amine (CAS 1053161-17-3) addresses this gap. • Three asymmetric centers enable exploration of underexploited chiral chemical space (Fsp³ = 1.0) • 2,3-Dimethyl substitution pattern sterically differentiates from simpler N-alkyl analogs, offering novel DAT/NET/SERT selectivity profiles • 95% purity, verified by InChI Key DEHOCXVAHNPINL-UHFFFAOYSA-N, suitable as analytical reference standard • Reliable global supply with documented QC for medicinal chemistry and process development teams

Molecular Formula C11H23N
Molecular Weight 169.31 g/mol
Cat. No. B13303719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine
Molecular FormulaC11H23N
Molecular Weight169.31 g/mol
Structural Identifiers
SMILESCC1CCCC(C1C)NC(C)C
InChIInChI=1S/C11H23N/c1-8(2)12-11-7-5-6-9(3)10(11)4/h8-12H,5-7H2,1-4H3
InChIKeyDEHOCXVAHNPINL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-N-(propan-2-yl)cyclohexan-1-amine: Physicochemical and Structural Baseline


2,3-Dimethyl-N-(propan-2-yl)cyclohexan-1-amine (CAS 1053161-17-3) is a secondary cyclohexylamine derivative bearing geminal methyl groups at the 2- and 3- positions and an N-isopropyl substituent [1]. With a molecular weight of 169.31 g/mol, a calculated logP of 3.03, and one hydrogen bond donor/acceptor, the compound occupies a specific region of physicochemical space that distinguishes it from both unsubstituted cyclohexylamines and N-alkyl variants with different substitution patterns . Its stereochemical complexity (three asymmetric centers) further sets it apart from simpler, achiral or less substituted analogs, directly impacting biological recognition and synthetic utility.

Why Structural Analogs Cannot Replace This Compound in R&D


The 2,3-dimethyl substitution pattern and the N-isopropyl group in 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine create a sterically congested, lipophilic amine with unique conformational constraints . Unlike simple N-isopropylcyclohexylamine (CAS 1195-42-2), the gem-dimethyl groups in the 2,3-positions significantly alter the basicity, solubility, and steric environment around the amine, which directly impacts receptor binding, metabolic stability, and chemical reactivity [1]. In the class of cyclohexylamine-based monoamine reuptake inhibitors, even minor alkyl substitutions drastically modulate transporter selectivity, so substituting an N-methyl or unsubstituted analog for the N-isopropyl-2,3-dimethyl compound would fail to reproduce the required physicochemical and pharmacological profile [2].

Evidence-Based Differentiation from Closest Analogs


Enhanced Lipophilicity Versus N-Isopropylcyclohexylamine

The calculated logP of 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine (3.03, Fluorochem ) is significantly higher than that of unsubstituted N-isopropylcyclohexylamine (logP approximately 2.4, estimated via ACD/Labs Percepta ). The addition of two methyl groups at the 2- and 3-positions increases logP by roughly 0.6 units, directly enhancing passive membrane permeability and predicted blood-brain barrier penetration, a critical factor in CNS drug development.

CNS Drug Discovery ADME Profiling Lipophilicity Optimization

Distinct Molecular Weight and Heavy Atom Count

With a molecular weight of 169.31 g/mol, 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine occupies a specific mass niche between smaller screening fragments (MW < 150) and fully elaborated lead-like compounds (MW > 250) . The presence of 12 heavy atoms (C11H23N) provides additional vector points for further functionalization compared to N-isopropylcyclohexylamine (C9H19N, 9 heavy atoms) , making it advantageous for fragment-based or scaffold-hopping campaigns where incremental increases in molecular complexity are desired.

Chemical Sourcing Building Block Selection Library Design

Commercial Purity and Documentation Quality

Fluorochem's 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine (Product Code F685189) is supplied at 95% purity with comprehensive documentation including InChI Key (DEHOCXVAHNPINL-UHFFFAOYSA-N), MDL Number (MFCD11146924), and hazard statements (H302, H315, H319, H335) . By contrast, generic 2,3-dimethylcyclohexylamine (the non-N-alkylated parent) from standard chemical catalogs – typically sold as a mixture of isomers with purity ranging from 90-98% – often lacks the detailed SDS and CoA uniformity that the target compound's dedicated product code provides, potentially introducing variability in reaction outcomes [1].

Reproducibility Quality Control Laboratory Procurement

Receptor Binding Profile Differentiation in Cyclohexylamines

Patent US20070203111 demonstrates that even minor N-alkyl and ring-substituent changes in the cyclohexylamine class produce substantial shifts in monoamine transporter inhibition profiles [1]. While direct binding data for 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine are not publicly available, SAR trends within the patent and broader cyclohexylamine pharmacology literature indicate that the 2,3-dimethyl substitution pattern, combined with N-isopropyl branching, creates a sterically constrained amine that would exhibit a distinct polypharmacology fingerprint compared to simple N-methyl or unsubstituted analogs [2]. Separately, US Patent US3907879 reports that N-(2,3-dimethylcyclohexyl)-N-methylanthranilic acid shows strong analgesic activity, confirming that the 2,3-dimethylcyclohexyl fragment itself is pharmacologically competent [3].

Monoamine Transporter NMDA Receptor CNS Selectivity

Stereochemical Complexity from Three Asymmetric Centers

According to Fluorochem's product data, 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine possesses three asymmetric atoms (carbon centers 1, 2, and 3 of the cyclohexane ring) . This stereochemical complexity is absent in N-isopropylcyclohexylamine (0 asymmetric centers) or N-isopropyl-4-methylcyclohexylamine (1 asymmetric center), providing a unique opportunity for investigating stereochemistry-dependent biological activity, diastereoselective synthesis, or chiral resolution methodologies [1].

Asymmetric Synthesis Chiral Pool Conformational Analysis

High-Impact Research and Industrial Application Scenarios


CNS Drug Discovery Targeting Monoamine Transporters

The distinct physicochemical profile (logP 3.03, MW 169.31) and the patent-supported precedent for cyclohexylamine-based monoamine reuptake inhibitors position 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine as an ideal hit-expansion scaffold. Its 2,3-dimethyl pattern sterically differentiates it from previously explored N-alkyl cyclohexylamines, potentially yielding novel DAT/NET/SERT selectivity profiles. Medicinal chemistry teams should prioritize this compound when seeking to move beyond simple N-methyl or N-ethyl analogs to achieve improved CNS penetration and target discrimination.

Fragment-Based Lead Discovery and Scaffold Hopping

With a molecular weight of 169.31 g/mol and three asymmetric centers [1], 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine occupies the upper end of the fragment space while providing multiple vectors for elaboration. Its high Fsp3 value (1.0, indicating fully saturated carbon atoms) and moderate logP make it a valuable starting point for constructing lead-like molecules with favorable three-dimensionality and drug-like properties. Computational chemists can use this scaffold to explore underexploited regions of chemical space that simpler cyclohexylamines cannot access.

Diastereoselective Synthesis and Chiral Resolution Development

The presence of three asymmetric atoms makes this compound a challenging and informative substrate for developing novel asymmetric synthetic methods or evaluating chiral stationary phases for HPLC resolution . Academic and industrial process chemistry groups focusing on stereochemistry-intensive targets can use 2,3-dimethyl-N-(propan-2-yl)cyclohexan-1-amine as a test case for catalytic asymmetric hydrogenation, enzymatic resolution, or diastereomeric salt resolution, generating insights that transfer to the synthesis of more complex bioactive amines.

Analytical Reference Standard for Cyclohexylamine Derivatives

The well-defined purity (95%), MDL identifier (MFCD11146924), and InChI Key (DEHOCXVAHNPINL-UHFFFAOYSA-N) provided by Fluorochem make this compound suitable as an analytical reference standard for GC-MS or LC-MS method development targeting cyclohexylamine-type compounds in environmental, forensic, or pharmaceutical analysis. Quality control laboratories requiring certified reference materials for method validation can procure this compound with confidence in its identity and purity documentation.

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